



Application Notes: In vivo Administration of (R)-Funapide in Rodent Models

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Compound of Interest		
Compound Name:	(R)-Funapide	
Cat. No.:	B8175959	Get Quote

Introduction

(R)-Funapide, the R-enantiomer of Funapide (also known as TV-45070 or XEN402), is a small-molecule inhibitor of voltage-gated sodium channels (Nav), with notable activity against Nav1.7 and Nav1.8.[1][2] These channels are critical for the initiation and propagation of action potentials in peripheral nociceptive (pain-sensing) neurons.[3] Genetic data have strongly implicated the Nav1.7 channel in human pain processing, making it a significant target for the development of novel analgesics.[4] Funapide was developed for various chronic pain conditions, including neuropathic pain and osteoarthritis, before its development was discontinued.[2][5]

These application notes provide a summary of the available preclinical data and detailed protocols for the in vivo administration and evaluation of **(R)-Funapide** in rodent models of pain. This document is intended for researchers, scientists, and drug development professionals investigating novel analgesics and the role of sodium channels in pain pathophysiology.

Data Presentation

Quantitative data for Funapide, the racemate containing the (R)-enantiomer, is summarized below. Specific in vivo efficacy and pharmacokinetic data for the isolated **(R)-Funapide** enantiomer in rodents are not extensively detailed in publicly available literature; therefore, the tables serve as a reference for the compound class and a template for experimental design.



Table 1: Funapide In Vitro Potency (IC50)

Sodium Channel Subtype	IC50 (nM)	Reference
Nav1.7	54	[6]
Nav1.5	84	[6]
Nav1.6	173	[6]
Nav1.2	601	[6]

Table 2: Representative In Vivo Efficacy Data Template for **(R)-Funapide** in a Rodent Pain Model

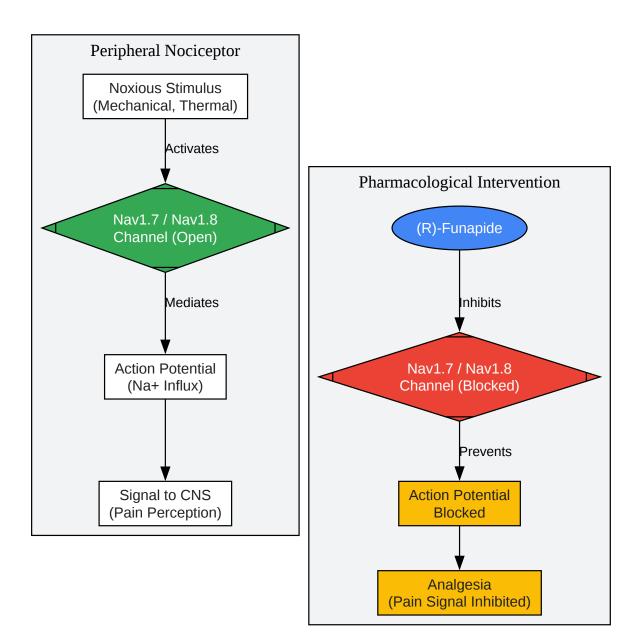
Rodent Model	Administration Route	Dose (mg/kg)	Primary Endpoint	Observed Effect
e.g., Spared Nerve Injury (Rat)	e.g., Oral (p.o.)	e.g., 1, 3, 10	Mechanical Allodynia (von Frey)	e.g., % Reversal of Hypersensitivity
e.g., CFA- Induced Inflammation (Mouse)	e.g., Topical	e.g., 1%, 2%	Thermal Hyperalgesia (Hargreaves)	e.g., Increase in Paw Withdrawal Latency

Table 3: Representative Pharmacokinetic (PK) Parameters Template for (R)-Funapide in Rats

Administrat ion Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC₀-t (ng·h/mL)	t½ (h)
e.g., Intravenous (i.v.)	e.g., 1	_	_	_	_
e.g., Oral (p.o.)	e.g., 10	_	_	_	_



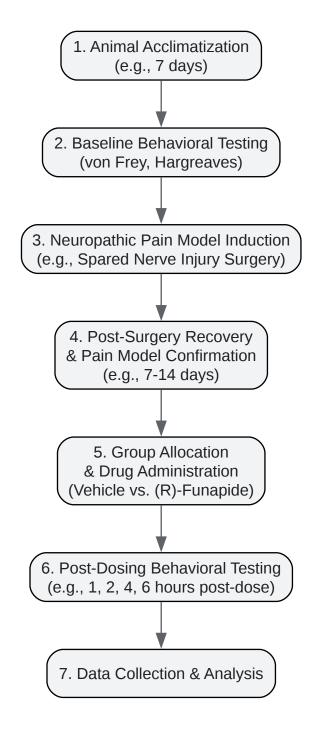
Signaling Pathway and Experimental Workflow



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Caption: Mechanism of action of **(R)-Funapide** in blocking pain signal transmission.





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Caption: Typical experimental workflow for evaluating (R)-Funapide in a rodent pain model.

Experimental Protocols

Protocol 1: Preparation and Administration of (R)-Funapide



This protocol describes the preparation of **(R)-Funapide** for oral administration. The vehicle composition should be optimized for solubility and tolerability.

- Materials:
 - (R)-Funapide powder
 - Dimethyl sulfoxide (DMSO)
 - Polyethylene glycol 400 (PEG400)
 - Tween 80
 - Saline (0.9% NaCl) or Water for Injection
 - Vortex mixer and magnetic stirrer
 - Oral gavage needles (20-22 gauge for rats, 22-24 gauge for mice)
- Stock Solution Preparation (if required):
 - For long-term storage, prepare a concentrated stock solution in 100% DMSO.
 - Aliquot the stock solution into small volumes to prevent repeated freeze-thaw cycles.
 - Store stock solutions at -20°C for up to one month or -80°C for up to six months.[1][6]
- Dosing Formulation Preparation (Example for Oral Gavage):
 - A common vehicle for oral administration is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
 - On the day of the experiment, calculate the required amount of (R)-Funapide based on the desired dose (mg/kg) and the average weight of the animals. A typical dosing volume is 5-10 mL/kg for rats and 10 mL/kg for mice.
 - First, dissolve the (R)-Funapide powder (or an aliquot of the DMSO stock) in the required volume of DMSO.



- Sequentially add PEG400, Tween 80, and finally the saline while continuously mixing (vortex or stir).
- Ensure the final solution is homogenous and free of precipitates. Prepare a fresh vehicleonly solution to serve as the control.

Administration:

- Gently restrain the rodent.
- Measure the distance from the animal's snout to the xiphoid process to determine the correct insertion depth for the gavage needle.
- Insert the gavage needle smoothly into the esophagus and deliver the formulation directly into the stomach.
- Monitor the animal for any signs of distress post-administration.

Protocol 2: Spared Nerve Injury (SNI) Model of Neuropathic Pain

The SNI model is a widely used surgical model that produces robust and long-lasting neuropathic pain behaviors.[7]

- · Anesthesia and Preparation:
 - Anesthetize the rodent (e.g., rat) using isoflurane (2-3% in oxygen). Confirm the depth of anesthesia by lack of a pedal withdrawal reflex.
 - Shave the lateral surface of the left thigh and sterilize the skin with 70% ethanol and povidone-iodine.
- Surgical Procedure:
 - Make a small incision in the skin over the biceps femoris muscle.
 - Separate the biceps femoris muscle by blunt dissection to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.



- Isolate the common peroneal and tibial nerves with fine forceps.
- Tightly ligate these two nerves with a 5-0 silk suture.
- Transect the nerves distal to the ligation, removing a 2-4 mm segment of the distal nerve stump.
- Take extreme care to avoid touching or stretching the spared sural nerve.
- Closure and Post-Operative Care:
 - Close the muscle layer with 5-0 absorbable sutures and the skin with wound clips or sutures.
 - Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg s.c.) that will not interfere
 with the study endpoints.
 - Allow the animal to recover on a heating pad and monitor until it is fully mobile. House animals individually after surgery to prevent wound damage.
 - Allow 7-14 days for the neuropathic pain phenotype to fully develop before commencing behavioral testing and drug administration.

Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)

This test measures the withdrawal threshold to a mechanical stimulus.

- Apparatus:
 - A set of calibrated von Frey filaments with varying bending forces (e.g., 0.4g to 26g).
 - An elevated testing platform with a wire mesh floor that allows access to the plantar surface of the hind paws.
- Procedure:
 - Place the animal in an individual clear plastic chamber on the mesh platform and allow it to acclimate for at least 15-20 minutes.



- Begin with a mid-range filament (e.g., 2.0g) and apply it perpendicularly to the lateral plantar surface of the hind paw (the territory of the spared sural nerve) until it just bends.
- Hold the stimulus for 3-5 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.
- Use the up-down method to determine the 50% paw withdrawal threshold. If there is a
 positive response, use the next lighter filament. If there is no response, use the next
 heavier filament.
- The pattern of responses is used to calculate the 50% withdrawal threshold.

Protocol 4: General Pharmacokinetic (PK) Study in Rats

This protocol outlines a basic procedure for determining the PK profile of (R)-Funapide.

- Animal Preparation:
 - Use adult male or female rats (e.g., Sprague-Dawley or Wistar), weighing 200-250g. For serial blood sampling, surgical cannulation of the jugular vein or carotid artery is recommended for stress-free sample collection.[8]
 - Allow animals to recover from surgery for at least 48 hours.
- Drug Administration:
 - Fast animals overnight (with access to water) before oral administration.
 - Administer a single dose of (R)-Funapide via the desired route (e.g., oral gavage or intravenous injection via a tail vein or catheter).
- · Blood Sampling:
 - \circ Collect serial blood samples (approx. 200 μ L per sample) into heparinized or EDTA-coated tubes at predetermined time points.
 - Example time points for oral dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.



- Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
- · Sample Processing and Analysis:
 - Transfer the plasma to clean tubes and store at -80°C until analysis.
 - Analyze the plasma concentrations of (R)-Funapide using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
 - Use the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.[10]

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